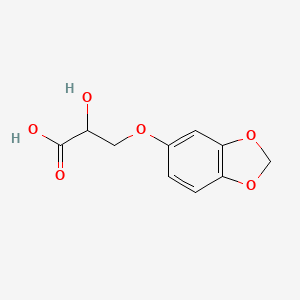
3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid is an organic compound that features a benzodioxole moiety linked to a hydroxypropanoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid typically involves the reaction of 1,3-benzodioxole derivatives with appropriate hydroxypropanoic acid precursors. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where 5-bromo-1,3-benzodioxole is reacted with ethyl bromoacetate in the presence of a base such as cesium carbonate and a ligand like xantphos . The reaction is carried out in a solvent such as 1,4-dioxane at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The benzodioxole moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions on the benzodioxole ring.
Major Products Formed
Oxidation: Formation of 3-(1,3-Benzodioxol-5-yloxy)-2-oxopropanoic acid.
Reduction: Formation of 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanol.
Substitution: Formation of various substituted benzodioxole derivatives depending on the electrophile used.
Scientific Research Applications
3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The benzodioxole moiety can interact with aromatic residues in proteins, while the hydroxypropanoic acid part can form hydrogen bonds with amino acid residues .
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yloxy)-2-oxopropanoic acid
- 3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanol
- 1-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid
Uniqueness
3-(1,3-Benzodioxol-5-yloxy)-2-hydroxypropanoic acid is unique due to its specific combination of functional groups, which imparts distinct chemical reactivity and biological activity. The presence of both the benzodioxole and hydroxypropanoic acid moieties allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industrial applications .
Properties
IUPAC Name |
3-(1,3-benzodioxol-5-yloxy)-2-hydroxypropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O6/c11-7(10(12)13)4-14-6-1-2-8-9(3-6)16-5-15-8/h1-3,7,11H,4-5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXQSJWIWWWIGJG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)OCC(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[4-(2-bromobenzoyl)piperazin-1-yl]-6-(piperidin-1-yl)pyridazine](/img/structure/B2599026.png)
![4-Methyl-3-methylsulfanyl-5-[3-[[3-(trifluoromethyl)phenyl]methoxy]thiophen-2-yl]-1,2,4-triazole](/img/structure/B2599027.png)
![1,3,7-trimethyl-8-{2-[(2-methylprop-2-en-1-yl)oxy]phenyl}-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2599028.png)


![O-[(2-methoxyphenyl)methyl]hydroxylamine](/img/structure/B2599032.png)

![5-[benzyl(methyl)sulfamoyl]-2-fluoro-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2599034.png)
![2-{4H,5H,6H,7H,8H-cyclohepta[d][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B2599038.png)




![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-fluorophenyl)acetamide](/img/structure/B2599047.png)
